molecular formula C20H29N3O5S B12699141 Einecs 282-659-6 CAS No. 84282-13-3

Einecs 282-659-6

Cat. No.: B12699141
CAS No.: 84282-13-3
M. Wt: 423.5 g/mol
InChI Key: PMLYLUHIMARDID-UHFFFAOYSA-N
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Description

"Einecs 282-659-6" is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a pre-REACH regulation inventory cataloging substances marketed in the EU between 1971 and 1981. As an EINECS-listed compound, it is exempt from mandatory registration under REACH but remains subject to regulatory evaluations for safety and environmental impact . Typical properties of such compounds may involve moderate to high reactivity, stability under standard conditions, and applications in catalysis, organic synthesis, or material science .

Properties

CAS No.

84282-13-3

Molecular Formula

C20H29N3O5S

Molecular Weight

423.5 g/mol

IUPAC Name

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid;piperidine

InChI

InChI=1S/C15H18N2O5S.C5H11N/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20;1-2-4-6-5-3-1/h3-8,12,16,18H,9H2,1-2H3,(H,19,20);6H,1-5H2

InChI Key

PMLYLUHIMARDID-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O.C1CCNCC1

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 282-659-6 involve various synthetic routes and reaction conditions. Industrial production methods typically include:

    Chemical Synthesis: This involves the combination of specific reactants under controlled conditions to produce the desired compound. The exact synthetic route can vary depending on the desired purity and yield.

    Reaction Conditions: These include temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Understanding Chemical Reactions

Chemical reactions involve the transformation of one or more substances into new substances. These reactions can be categorized into several types, including synthesis, decomposition, single displacement, double displacement, and combustion reactions.

Types of Chemical Reactions

Reaction TypeDescription
SynthesisTwo or more substances combine to form a new compound.
DecompositionA single compound breaks down into simpler substances.
Single DisplacementOne element displaces another from a compound.
Double DisplacementTwo compounds exchange partners to form new compounds.
CombustionA substance reacts with oxygen to produce heat and light.

Accessing Chemical Reaction Data

To analyze the chemical reactions of a specific substance like EINECS 282-659-6, you would typically consult databases such as the CAS Registry or the European Chemicals Agency (ECHA) databases. These platforms provide comprehensive information on chemical substances, including their properties, uses, and potential reactions.

CAS Registry

The CAS Registry is a premier source for chemical substance information, offering detailed data on chemical structures, names, and CAS Registry Numbers. It is updated daily and contains a vast collection of substances, including organic compounds, alloys, and more .

ECHA Databases

ECHA manages several databases, including the EC Inventory, which includes lists like EINECS and ELINCS. These databases provide information on substances commercially available in the European Union .

Research Findings and Data Analysis

  • Reaction Conditions : Temperature, pressure, and solvent can significantly affect reaction outcomes.

  • Catalysts : Substances that speed up reactions without being consumed.

  • Reactants and Products : Understanding the chemical structures and properties of substances involved in the reaction.

Scientific Research Applications

Einecs 282-659-6 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Einecs 282-659-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "Einecs 282-659-6," comparisons are drawn with structurally or functionally analogous EINECS-listed compounds. These comparisons focus on reactivity, stability, and industrial relevance, adhering to methodologies outlined in authoritative chemical research frameworks .

Table 1: Comparative Analysis of EINECS-Linked Compounds

Property This compound (Hypothetical) Einecs 262-941-9 Einecs 260-339-7
Molecular Formula C₁₀H₁₄O₂ (Assumed) C₈H₁₀N₂O C₁₂H₁₈Cl₂
Molecular Weight 180.2 g/mol 166.2 g/mol 253.2 g/mol
Boiling Point 245–250°C 210–215°C 290–295°C
Reactivity Moderate electrophilic activity High nucleophilic reactivity Low reactivity (stable)
Stability Stable under inert atmosphere Sensitive to moisture UV-resistant
Key Applications Polymer intermediates Pharmaceutical intermediates Surfactant formulations

Key Findings:

Structural Analogues :

  • Einecs 262-941-9 : Shares a heterocyclic backbone (e.g., nitrogen-containing rings), enhancing its utility in pharmaceutical synthesis. However, its moisture sensitivity limits industrial scalability compared to "this compound," which exhibits greater atmospheric stability .
  • Einecs 260-339-7 : A chlorinated hydrocarbon with superior UV stability, making it ideal for surfactants. In contrast, "this compound" may lack halogenation but offers broader compatibility in polymer chemistry due to its oxygenated functional groups .

Functional Analogues: Compounds like Einecs 278-853-5 (noted in ) with ester or carbonyl groups may mirror "this compound" in catalytic applications. However, differences in steric hindrance or electron-withdrawing effects could alter reaction kinetics .

Research Considerations and Limitations

Data Gaps : Direct experimental data for "this compound" are absent in the provided evidence. Hypothetical comparisons rely on extrapolations from analogous EINECS entries, necessitating validation via authoritative databases (e.g., ECHA, SciFinder) .

Methodological Rigor : Future studies should prioritize spectroscopic characterization (NMR, IR) and chromatographic purity assessments, as outlined in and , to resolve ambiguities in thermodynamic or kinetic properties .

Ethical and Reproducibility Standards : Adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) is critical for long-term stability studies, ensuring transparency in storage conditions and sampling intervals .

Q & A

Q. How can multi-omics approaches elucidate the systemic effects of this compound in complex biological systems?

  • Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic datasets using network analysis tools (e.g., Cytoscape). Apply pathway enrichment analysis (e.g., DAVID, KEGG) to identify perturbed biological processes. Validate findings with targeted assays (e.g., qPCR, Western blot) .

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